Cas no 941921-28-4 (N'-(4-chlorophenyl)methyl-N-(3,3-diphenylpropyl)ethanediamide)

N'-(4-chlorophenyl)methyl-N-(3,3-diphenylpropyl)ethanediamide 化学的及び物理的性質
名前と識別子
-
- N'-[(4-chlorophenyl)methyl]-N-(3,3-diphenylpropyl)oxamide
- N'-(4-chlorophenyl)methyl-N-(3,3-diphenylpropyl)ethanediamide
-
- インチ: 1S/C24H23ClN2O2/c25-21-13-11-18(12-14-21)17-27-24(29)23(28)26-16-15-22(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,22H,15-17H2,(H,26,28)(H,27,29)
- InChIKey: QNZCLDIISXIVGP-UHFFFAOYSA-N
- ほほえんだ: C(NCCC(C1=CC=CC=C1)C1=CC=CC=C1)(=O)C(NCC1=CC=C(Cl)C=C1)=O
N'-(4-chlorophenyl)methyl-N-(3,3-diphenylpropyl)ethanediamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2879-0573-100mg |
N'-[(4-chlorophenyl)methyl]-N-(3,3-diphenylpropyl)ethanediamide |
941921-28-4 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2879-0573-5μmol |
N'-[(4-chlorophenyl)methyl]-N-(3,3-diphenylpropyl)ethanediamide |
941921-28-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2879-0573-1mg |
N'-[(4-chlorophenyl)methyl]-N-(3,3-diphenylpropyl)ethanediamide |
941921-28-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2879-0573-10mg |
N'-[(4-chlorophenyl)methyl]-N-(3,3-diphenylpropyl)ethanediamide |
941921-28-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2879-0573-15mg |
N'-[(4-chlorophenyl)methyl]-N-(3,3-diphenylpropyl)ethanediamide |
941921-28-4 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2879-0573-30mg |
N'-[(4-chlorophenyl)methyl]-N-(3,3-diphenylpropyl)ethanediamide |
941921-28-4 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2879-0573-10μmol |
N'-[(4-chlorophenyl)methyl]-N-(3,3-diphenylpropyl)ethanediamide |
941921-28-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2879-0573-3mg |
N'-[(4-chlorophenyl)methyl]-N-(3,3-diphenylpropyl)ethanediamide |
941921-28-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2879-0573-75mg |
N'-[(4-chlorophenyl)methyl]-N-(3,3-diphenylpropyl)ethanediamide |
941921-28-4 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2879-0573-4mg |
N'-[(4-chlorophenyl)methyl]-N-(3,3-diphenylpropyl)ethanediamide |
941921-28-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 |
N'-(4-chlorophenyl)methyl-N-(3,3-diphenylpropyl)ethanediamide 関連文献
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
7. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
N'-(4-chlorophenyl)methyl-N-(3,3-diphenylpropyl)ethanediamideに関する追加情報
Introduction to N'-(4-chlorophenyl)methyl-N-(3,3-diphenylpropyl)ethanediamide (CAS No. 941921-28-4)
N'-(4-chlorophenyl)methyl-N-(3,3-diphenylpropyl)ethanediamide, a compound with the chemical formula C23H27ClN2O, is a sophisticated organic molecule that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 941921-28-4, represents a unique blend of structural complexity and potential biological activity, making it a subject of intense study among chemists and biologists.
The molecular structure of N'-(4-chlorophenyl)methyl-N-(3,3-diphenylpropyl)ethanediamide is characterized by its two distinct amide functional groups, which are linked to a benzene ring substituted with a chlorine atom at the para position. The presence of these functional groups not only contributes to the compound's solubility and reactivity but also suggests potential interactions with biological targets. Specifically, the amide moieties can engage in hydrogen bonding, a critical interaction in many biological processes.
The N'-(4-chlorophenyl)methyl moiety introduces a phenyl ring with a chlorine substituent, which is known to enhance lipophilicity and can influence the compound's ability to cross cell membranes. This feature is particularly important in drug design, as it can affect the compound's bioavailability and distribution within the body. Additionally, the N-(3,3-diphenylpropyl) part of the molecule adds bulk and steric hindrance, which can modulate binding affinity and selectivity when interacting with biological targets.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such complex molecules with high accuracy. Molecular docking studies have been instrumental in understanding how N'-(4-chlorophenyl)methyl-N-(3,3-diphenylpropyl)ethanediamide might interact with various enzymes and receptors. For instance, preliminary simulations suggest that this compound could potentially bind to serine proteases, which are involved in numerous physiological pathways.
In vitro studies have begun to explore the pharmacological properties of N'-(4-chlorophenyl)methyl-N-(3,3-diphenylpropyl)ethanediamide. These studies have focused on its potential role as an inhibitor of specific enzymes that are implicated in inflammatory diseases and cancer. The chlorine substituent on the phenyl ring has been shown to enhance binding affinity in some cases, suggesting that this compound might exhibit potent activity against these targets.
The synthesis of N'-(4-chlorophenyl)methyl-N-(3,3-diphenylpropyl)ethanediamide presents unique challenges due to its complex structure. Traditional synthetic routes involve multi-step reactions that require careful optimization to ensure high yield and purity. Recent innovations in synthetic methodology have enabled more efficient production processes, making it feasible to produce larger quantities of this compound for further research.
One of the most exciting aspects of N'-(4-chlorophenyl)methyl-N-(3,3-diphenylpropyl)ethanediamide is its potential as a lead compound for drug discovery. By modifying specific parts of its structure, researchers can generate libraries of derivatives that may exhibit enhanced potency or selectivity. This approach has been successfully employed in other areas of pharmaceutical research, where lead optimization has led to the development of novel therapeutics.
The chemical properties of this compound also make it an interesting candidate for studying molecular recognition phenomena. The interplay between hydrophobicity, hydrogen bonding, and steric effects can be fine-tuned by altering substituents on the benzene ring or the alkyl chains. Such studies not only contribute to our fundamental understanding of how molecules interact but also provide insights into designing more effective drugs.
As research continues to progress, N'-(4-chlorophenyl)methyl-N-(3,3-diphenylpropyl)ethanediamide is likely to play a significant role in developing new treatments for various diseases. Its unique structural features and promising biological activity make it a valuable asset in the pharmaceutical arsenal. Further exploration into its mechanisms of action and potential therapeutic applications will be crucial in determining its future role in medicine.
941921-28-4 (N'-(4-chlorophenyl)methyl-N-(3,3-diphenylpropyl)ethanediamide) 関連製品
- 915095-84-0((S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone)
- 1805009-52-2(Ethyl 5-chloro-4-(difluoromethyl)pyridine-2-acetate)
- 1248448-55-6(1-(Thiophen-3-yl)ethane-1-thiol)
- 10031-24-0(dibromostannane)
- 1567123-84-5(1-(2-methylfuran-3-yl)pentane-1,3,4-trione)
- 2206265-13-4(Methyl 5-amino-3-(benzoylamino)-1-(2-furylmethyl)-1H-indole-2-carboxylate)
- 890624-00-7(4,6,11-trimethyl-3,7,8,10-tetraazatricyclo7.4.0.0^{2,7}trideca-1,3,5,8,10,12-hexaene)
- 1209798-54-8(N-[4-(2-methylbutan-2-yl)cyclohexyl]-2-(methylsulfanyl)pyridine-3-carboxamide)
- 25979-01-5(5-PENTAFLUOROETHYL-4H-[1,2,4]TRIAZOL-3-YLAMINE)
- 1270848-90-2(N-(1-amino-2-methylpropan-2-yl)-4-nitrobenzene-1-sulfonamide)



